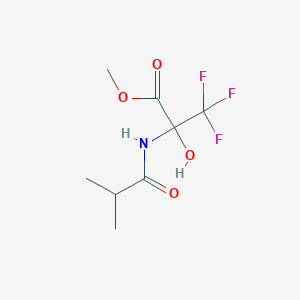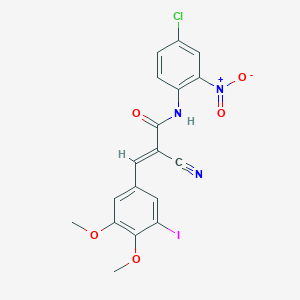
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide, also known as Ro 15-1788 or flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in the 1980s and has since been used in scientific research to investigate the role of benzodiazepine receptors in the brain.
作用機序
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 acts as a competitive antagonist at the benzodiazepine receptor, which is a subtype of the GABA-A receptor. By binding to the benzodiazepine receptor, N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 blocks the effects of benzodiazepines, which enhance the activity of GABA, an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and anxiolysis.
Biochemical and Physiological Effects:
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the effects of benzodiazepines on memory, anxiety, and sleep, as well as to reverse benzodiazepine-induced sedation and respiratory depression. N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.
実験室実験の利点と制限
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has several advantages for use in lab experiments. It is a highly selective antagonist of the benzodiazepine receptor, which allows for precise manipulation of this receptor subtype. It is also relatively easy to synthesize and has a long half-life, which allows for sustained blockade of the benzodiazepine receptor. However, N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has some limitations. It is not effective at blocking the effects of all benzodiazepines, and its effects can be influenced by factors such as dose, route of administration, and individual differences in metabolism.
将来の方向性
There are several future directions for research on N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788. One area of interest is the role of the benzodiazepine receptor in the development of addiction and substance use disorders. N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that this receptor subtype may be a target for the development of new treatments for addiction. Another area of interest is the development of new benzodiazepine receptor antagonists with improved selectivity and efficacy. Finally, research on the physiological and biochemical effects of N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 may lead to a better understanding of the role of the benzodiazepine receptor in normal brain function and disease states.
合成法
The synthesis of N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 involves several steps, including the reaction of 2-amino-5-chlorobenzophenone with ethyl formate to yield 2-ethoxycarbonylamino-5-chlorobenzophenone. This compound is then reacted with hydrazine to produce 2-amino-5-chlorobenzophenone hydrazone, which is further reacted with methyl acetoacetate to give 2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetohydrazide. Finally, this compound is reacted with methyl iodide to yield N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788.
科学的研究の応用
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide 15-1788 has been used extensively in scientific research to investigate the role of benzodiazepine receptors in the brain. It has been used to study the effects of benzodiazepines on memory, anxiety, and sleep, as well as the mechanisms underlying benzodiazepine tolerance and withdrawal.
特性
IUPAC Name |
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)10-16-8-7-15(2)12-6-4-3-5-11(12)9-16/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRHGRIZUHQKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(C2=CC=CC=C2C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)





![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
